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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenylboronic acid

Cat. No.: B1303779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-3-nitrophenylboronic acid, a versatile building block in organic synthesis, particularly
in the development of novel pharmaceutical and agrochemical compounds.[1] This document
details available and predicted spectroscopic data (Nuclear Magnetic Resonance - NMR,
Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols
for data acquisition.

Core Data Presentation

The following tables summarize the available and predicted spectroscopic data for 4-Methyl-3-
nitrophenylboronic acid (CAS RN: 80500-27-2).[2][3]

Physical and Chemical Properties

Property Value Reference
Molecular Formula C7HsBNOa4 [2][3]1[4]
Molecular Weight 180.95 g/mol [2]

Pale yellow to reddish yellow
Appearance [1]

powder
Melting Point 265-270 °C [1][2]
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Predicted 'H NMR Spectral Data (500 MHz, DMSO-ds)

Note: The following data are predicted based on the analysis of structurally similar compounds,
such as 4-methylphenylboronic acid and 3-nitrophenylboronic acid.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.2 (s, br) Singlet, broad 2H B(OH)2
~8.15 Singlet 1H Ar-H (H-2)
~7.85 Doublet 1H Ar-H (H-6)
~7.45 Doublet 1H Ar-H (H-5)
~2.55 Singlet 3H CHs

Predicted **C NMR Spectral Data (125 MHz, DMSO-de)

Note: The following data are predicted based on established chemical shift correlations and
data from related aromatic boronic acids.

Chemical Shift (8) ppm Assignment
~150 Ar-C-NO2z
~140 Ar-C-CHs
~135 Ar-C-H (C-6)
~130 (broad) Ar-C-B(OH):
~125 Ar-C-H (C-2)
~120 Ar-C-H (C-5)
~20 CHs

IR Spectral Data
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An experimental FT-IR spectrum is available for 4-Methyl-3-nitrophenylboronic acid.[4] The

characteristic absorption bands are assigned below.

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (boronic acid

3500-3200 Broad, Strong _
dimer)
~3100 Medium Aromatic C-H stretch
~1600, ~1480 Medium-Strong Aromatic C=C stretch
Asymmetric & Symmetric N-O
~1530, ~1350 Strong )
stretch (nitro group)
~1380 Medium B-O stretch
~1090 Medium B-C stretch
~830 Medium C-H out-of-plane bend

Mass Spectrometry Data

Note: The following fragmentation patterns are predicted for an electron ionization (EI) mass

spectrum.
m/z Interpretation
181 [M]* (Molecular ion)
163 [M - H20]*
135 [M - NO2]*+
117 [M - NO2 - H20]*
91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized workflow for NMR analysis is depicted below.
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Diagram 1: NMR Spectroscopy Workflow

o Sample Preparation: Approximately 10-15 mg of 4-Methyl-3-nitrophenylboronic acid is
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution is then
transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:

o Instrument: 500 MHz NMR spectrometer.

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16.

o Relaxation Delay: 2 seconds.

o Spectral Width: -2 to 12 ppm.

o Referencing: The residual DMSO peak (6 ~2.50 ppm) is used as the internal standard.
e 13C NMR Acquisition:

o Instrument: 125 MHz NMR spectrometer.

o Pulse Program: Proton-decoupled pulse program.
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[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o

Relaxation Delay: 5 seconds.

[¢]

Spectral Width: -10 to 220 ppm.

[¢]

Referencing: The DMSO-ds solvent peak (6 ~39.52 ppm) is used as the internal standard.

Infrared (IR) Spectroscopy

The following protocol outlines the acquisition of an FT-IR spectrum using an Attenuated Total
Reflectance (ATR) accessory.
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Diagram 2: FT-IR (ATR) Spectroscopy Workflow

Place small amount of solid sample
directly on ATR crystal

Apply pressure to ensure
good sample contact

Collect background spectrum
(clean ATR crystal)

Collect sample spectrum

Process data (baseline correction,
peak picking)

Click to download full resolution via product page

Diagram 2: FT-IR (ATR) Spectroscopy Workflow

+ Sample Preparation: A small amount of solid 4-Methyl-3-nitrophenylboronic acid is placed
directly onto the diamond crystal of an ATR accessory.

¢ IR Spectrum Acquisition:
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o Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR
accessory.

o Mode: Transmittance or Absorbance.
o Spectral Range: 4000-400 cm™1,

o Resolution: 4 cm™1,

o Number of Scans: 32.

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
the sample scan.

Mass Spectrometry (MS)

The following protocol describes the acquisition of a mass spectrum using Electrospray
lonization (ESI).

Diagram 3: Mass Spectrometry (ESI) Workflow

Sample Preparation Data Acquisition Data Analysis

Dissolve ~1 mg of sample Dilute to ~10 pg/mL. Infuse sample into Acquire mass spectrum o A
in 1 mL of methanol with methanol/water (1:1) ) ESI source (positive or negative ion mode) | Y R e

Analyze fragmentation pattern

Click to download full resolution via product page
Diagram 3: Mass Spectrometry (ESI) Workflow

o Sample Preparation: A stock solution of 4-Methyl-3-nitrophenylboronic acid is prepared by
dissolving approximately 1 mg in 1 mL of methanol. This solution is then further diluted to a
final concentration of about 10 pg/mL with a 1:1 mixture of methanol and water.

e Mass Spectrum Acquisition:

o Instrument: A mass spectrometer equipped with an Electrospray lonization (ESI) source.
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[e]

lonization Mode: Positive and/or negative ion mode.

o

Infusion: The sample solution is infused directly into the mass spectrometer.

[¢]

Mass Range: m/z 50-500.

[¢]

Capillary Voltage: 3.5 kV.

[e]

Source Temperature: 120 °C.

o Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and
characteristic fragmentation patterns.

This guide provides a foundational set of spectroscopic data and protocols for 4-Methyl-3-
nitrophenylboronic acid, intended to support its application in research and development. For
definitive structural confirmation, it is recommended to acquire experimental data under the
described conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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